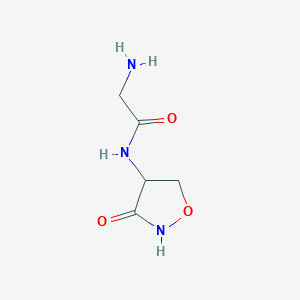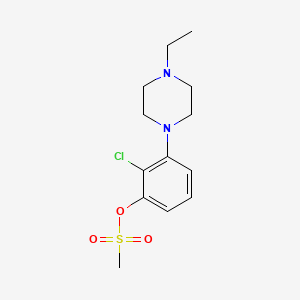![molecular formula C15H10ClIN2O3S B13794208 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 531531-42-7](/img/structure/B13794208.png)
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C15H10ClIN2O3S It is characterized by the presence of both chloro and iodo substituents on a benzoyl group, which is further linked to a benzoic acid moiety through a carbamothioylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of methyl 2-aminobenzoate to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate then undergoes a Sandmeyer reaction to introduce the chloro substituent, yielding 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group under alkaline conditions produces 2-chloro-5-iodobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high efficiency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Applications De Recherche Scientifique
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chloro and iodo substituents but lacks the carbamothioylamino linkage.
4-[(2-Chloro-5-iodobenzoyl)amino]methylbenzoic acid: Similar structure but with a different linkage between the benzoyl and benzoic acid moieties.
Uniqueness
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
531531-42-7 |
|---|---|
Formule moléculaire |
C15H10ClIN2O3S |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
4-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-12-6-3-9(17)7-11(12)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clé InChI |
XBBKULHSDWPVRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)










![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)

